molecular formula C26H32N2O6 B3157533 Fmoc-Lys(Boc)-OH-13C6,15N2 CAS No. 850080-89-6

Fmoc-Lys(Boc)-OH-13C6,15N2

Cat. No.: B3157533
CAS No.: 850080-89-6
M. Wt: 476.5 g/mol
InChI Key: UMRUUWFGLGNQLI-OYSAUITLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-OH-13C6,15N2 is a labeled amino acid derivative used in peptide synthesis. It is a variant of Fmoc-Lys(Boc)-OH, where the lysine residue is isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in research to study peptide interactions, protein structures, and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Boc)-OH-13C6,15N2 involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group with a tert-butyloxycarbonyl (Boc) group. The isotopic labeling is introduced during the synthesis of the lysine residue. The typical reaction conditions include the use of solvents like methylene chloride and reagents such as trifluoroacetic acid for deprotection steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain on an insoluble resin support. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Boc)-OH-13C6,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences and modifications, which are used in various research applications .

Scientific Research Applications

Fmoc-Lys(Boc)-OH-13C6,15N2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-Lys(Boc)-OH-13C6,15N2 involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Boc group protects the side chain amino group, allowing for selective deprotection and further modifications. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed studies of peptide interactions and metabolic pathways using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Uniqueness: Fmoc-Lys(Boc)-OH-13C6,15N2 is unique due to its isotopic labeling, which provides additional insights into peptide and protein studies that are not possible with non-labeled compounds. This makes it a valuable tool in advanced research applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-OYSAUITLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745886
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850080-89-6
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850080-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 850080-89-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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